molecular formula C10H8N2OS B1614069 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde CAS No. 892502-19-1

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Cat. No.: B1614069
CAS No.: 892502-19-1
M. Wt: 204.25 g/mol
InChI Key: DBJGBXWDMYPPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJGBXWDMYPPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640298
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-19-1
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (Intermediate)

  • Reagents: Pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate.
  • Conditions: Reflux in absolute ethanol for 5 hours.
  • Work-up: After cooling, the mixture is poured into cold water and neutralized with 10% sodium bicarbonate solution. The solid product is filtered, washed, and crystallized from water.
  • Outcome: This Hantzsch-type reaction yields the ester intermediate, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, which is a crucial precursor for further transformations.

Conversion to 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide

  • Reagents: Hydrazine hydrate.
  • Conditions: Reflux of the ester intermediate in absolute ethanol with hydrazine hydrate for 6 hours.
  • Outcome: Hydrazinolysis of the ester yields the corresponding carbohydrazide derivative, confirmed by characteristic ^1H NMR signals of NH2 and NH protons at 4.6 and 9.65 ppm, respectively.

Reduction of Thiazole Ester to 4-Methyl-5-hydroxymethyl-thiazole Intermediate

  • Reagents: Sodium borohydride in the presence of aluminum chloride.
  • Conditions: Temperature range from -20 °C to 90 °C in solvents such as monoglyme, tetrahydrofuran (THF), or diglyme.
  • Outcome: The ester group is selectively reduced to the hydroxymethyl derivative, 4-methyl-5-hydroxymethyl-thiazole, which is a key intermediate for aldehyde formation.

Oxidation of 4-Methyl-5-hydroxymethyl-thiazole to 4-Methyl-5-formyl-thiazole

Two main oxidation protocols have been described:

Oxidizing Agent Solvent Conditions Yield & Purity Notes
Pyridinium chlorochromate (PCC) Dichloromethane 15-30 °C, stirring 1-2 h 30 g, >99% purity (HPLC) Reaction monitored by HPLC; work-up involves washing and drying steps
Sodium hypochlorite (NaOCl), KBr, TEMPO catalyst Dichloromethane/Water 0-2 °C, gradual addition over 1 h 36-38 g, 97-98% purity (HPLC) Reaction monitored by HPLC; aqueous-organic extraction and drying
  • The oxidation is carried out at low temperatures to avoid over-oxidation.
  • TEMPO acts as a radical catalyst enhancing the oxidation efficiency.
  • The product is isolated by organic extraction, washing, drying over sodium sulfate, and evaporation under reduced pressure.

Summary of Reaction Scheme

Step Starting Material Reagents/Conditions Product
1 Pyridine-4-carbothioamide + ethyl 2-chloro-3-oxobutanoate Reflux in ethanol, 5 h Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (ester)
2 Ester Hydrazine hydrate, reflux, 6 h 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide
3 Ester NaBH4 + AlCl3, -20 to 90 °C, monoglyme/THF/diglyme 4-Methyl-5-hydroxymethyl-thiazole intermediate
4 Hydroxymethyl intermediate PCC or NaOCl/KBr/TEMPO, 0-30 °C This compound

Analytical and Characterization Data

  • Purity: The aldehyde product typically shows high purity by HPLC analysis (97-99%).
  • Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the structure, with characteristic aldehyde proton signals.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
  • Melting Point: Determined by capillary method, consistent with literature values.
  • Elemental Analysis: Matches theoretical values within 0.4% margin.

Research Findings and Notes

  • The use of sodium borohydride in the presence of AlCl3 is an effective method for selective reduction of the ester to the hydroxymethyl intermediate.
  • Oxidation using PCC is a classical and reliable method, yielding high purity aldehyde.
  • The NaOCl/KBr/TEMPO system offers a milder and potentially more environmentally friendly alternative, with good yields and purity.
  • The synthetic route starting from pyridine-4-carbothioamide via ester intermediate is well-established and reproducible.
  • These methods have been validated by HPLC monitoring, ensuring reaction completeness and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (from oxidation) and 4-Methyl-2-(pyridin-4-yl)thiazole-5-methanol (from reduction) .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde exhibits potential as a bioactive molecule with antimicrobial and anticancer properties. A study published in FARMACIA highlighted the synthesis of new derivatives based on this compound, demonstrating significant antimicrobial activity against various pathogens .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for drug development. Its interaction with biological targets allows it to modulate enzyme activity effectively, which is crucial in designing enzyme inhibitors for therapeutic applications.

Organic Synthesis Applications

This compound serves as a building block in synthesizing more complex heterocyclic compounds. Its derivatives can undergo further transformations to yield various substituted thiazole and pyridine derivatives, expanding its utility in organic synthesis.

Material Science Applications

The unique electronic properties of this compound make it suitable for developing advanced materials, including polymers and dyes. Its incorporation into material formulations can enhance performance characteristics such as conductivity and stability.

Case Studies and Research Findings

StudyFocusFindings
FARMACIA 63(2):171Antimicrobial ActivityNew derivatives showed significant activity against bacterial strains .
Patent WO2003091230A1Synthesis ProcessDeveloped high-yielding processes using non-hazardous materials .
ResearchGate PublicationEnzyme InhibitionDemonstrated potential as an enzyme inhibitor with therapeutic implications .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde 4-Me, 2-(pyridin-4-yl), 5-CHO 204.25 Not reported Antimicrobial, anti-inflammatory
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (IIIa) 4-Cl, 2-pyrrolidinyl, 5-CHO ~215.7* 118 Anticancer (synthetic intermediate)
4-Chloro-2-(morpholin-4-yl)thiazole-5-carbaldehyde (IIIb) 4-Cl, 2-morpholinyl, 5-CHO ~231.7* 200 Anticancer (high thermal stability)
4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carbaldehyde 4-Me, 2-(CF₃-Ph), 5-CHO 271.26 Not reported Drug design (electron-withdrawing group)
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde 2-(4-MeO-Ph), 5-CHO ~207.2* Not reported Marketed for industrial synthesis
2-(4-Bromophenyl)thiazole-5-carbaldehyde 2-(4-Br-Ph), 5-CHO ~256.1* Not reported Halogen bonding in drug-receptor interactions

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase electrophilicity, influencing reactivity in nucleophilic addition reactions . Heterocyclic Moieties (e.g., pyridinyl, morpholinyl): Contribute to hydrogen bonding and π-π stacking, critical for protein-ligand interactions .
  • Thermal Stability : Morpholinyl-substituted IIIb exhibits a high melting point (200°C), attributed to hydrogen bonding and crystallinity, whereas pyrrolidinyl analog IIIa melts at 118°C .

Analogous Compounds :

  • IIIa–IIIc : Synthesized via cyclization of thioureas with chloroacetaldehyde derivatives, with yields ranging from 52.5% to 93% .
  • Trifluoromethyl Derivative : Likely prepared via Suzuki-Miyaura coupling to introduce the 4-(trifluoromethyl)phenyl group .
Key Insights:
  • The pyridinyl-thiazole scaffold in the target compound demonstrates broad-spectrum antimicrobial activity, likely due to synergistic effects between the thiazole and pyridine moieties .

Biological Activity

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2OS. The compound features a thiazole ring fused with a pyridine ring, with a methyl group at the 4-position of the thiazole. This unique structure contributes to its chemical reactivity and biological activity, particularly as a potential inhibitor of various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It has been noted for its potential as a c-Met inhibitor , which plays a crucial role in cell proliferation and survival pathways. Additionally, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are implicated in cancer progression .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of cancer cell lines, including hepatocellular carcinoma (HepG2). In vitro studies reported IC50 values as low as 1.61 µg/mL, indicating significant cytotoxicity against cancer cells .
    • Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance its anticancer properties .
  • Antimicrobial Properties :
    • Preliminary investigations into the antimicrobial activity reveal that the compound may possess efficacy against certain bacterial strains. Its structural features enable it to act as an effective antimicrobial agent .
  • Inhibition of Protein Kinases :
    • Similar compounds have been identified as inhibitors of multiple protein kinases, including those involved in cell cycle regulation. The inhibition of CDK activity by thiazole derivatives suggests that this compound may also share this property .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µg/mL)Reference
AnticancerHepG21.61
AntimicrobialStaphylococcus aureusTBD
Protein Kinase InhibitionCDK4/CDK6TBD

Case Studies

  • Anticancer Efficacy : A study focused on synthesizing thiazole derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxicity against HepG2 cells. The presence of electron-donating groups at strategic locations was crucial for increasing activity .
  • Mechanistic Insights : Research utilizing chemoproteomic analysis indicated that thiazole compounds could induce ferroptosis, a form of regulated cell death, through interactions with glutathione peroxidase 4 (GPX4). This highlights the potential for developing novel therapeutic strategies targeting this pathway using derivatives of this compound .

Q & A

Q. Basic

  • IR Spectroscopy : Key peaks include aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H (2850–2960 cm⁻¹), and aldehyde C=O (~1680–1720 cm⁻¹) .
  • NMR :
    • ¹H NMR : Pyridinyl protons appear as doublets (δ 8.5–8.7 ppm), thiazole C-H (δ 7.8–8.0 ppm), and aldehyde proton (δ ~9.8–10.2 ppm) .
    • ¹³C NMR : Aldehyde carbon resonates at δ ~190–195 ppm, thiazole carbons at δ 150–165 ppm, and pyridinyl carbons at δ 120–150 ppm .
  • Mass Spectrometry : ESI+ typically shows [M+H]+ peaks, with fragmentation patterns confirming the thiazole-pyridine backbone .

How can the aldehyde group be functionalized for advanced applications?

Advanced
The aldehyde is highly reactive, enabling:

  • Condensation Reactions : With hydrazines to form hydrazones (e.g., for triazole derivatives) .
  • Nucleophilic Additions : Grignard reagents or amines can yield secondary alcohols or imines, useful in pharmacophore design.
  • Reductive Amination : For introducing amine-containing moieties, critical in bioactive molecule synthesis .
    Methodological Note: Solvent choice (e.g., dry THF for Grignard) and catalysis (e.g., acetic acid for hydrazone formation) are key to suppressing side reactions .

What crystallographic strategies are recommended for structural elucidation?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, particularly for resolving disorder in the pyridinyl or thiazole rings. High-resolution data (e.g., Cu-Kα radiation) improves accuracy .
  • Twinned Data Handling : SHELXL’s TWIN command is effective for addressing pseudo-merohedral twinning, common in heterocyclic systems .
  • Hydrogen Bonding Analysis : Tools like Mercury (CCDC) map intermolecular interactions, critical for understanding packing behavior .

How to design derivatives for biological activity studies?

Q. Advanced

  • Scaffold Hybridization : Attach triazole or benzothiazole moieties via click chemistry (e.g., CuAAC) to enhance binding to biological targets .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity. For example, chloro-substituted benzylthio groups in triazole derivatives showed improved bioactivity .
  • In Silico Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases), guided by structural analogs in .

How to resolve contradictions in reported melting points or spectral data?

Q. Advanced

  • Reproducibility Checks : Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting physical properties .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which may explain melting point variations .
  • Solvent Recrystallization : Ethanol vs. DMF can yield different crystal forms, altering spectral profiles .

What are the optimal storage conditions for this compound?

Q. Basic

  • Temperature : Store at –20°C under inert atmosphere (argon) to prevent aldehyde oxidation.
  • Light Sensitivity : Amber vials minimize photodegradation of the thiazole ring .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group .

How to develop HPLC methods for quantifying this compound in reaction mixtures?

Q. Advanced

  • Column Selection : C18 or phenyl-hexyl columns resolve polar impurities (e.g., unreacted hydrazine) .
  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection : UV at 254 nm (thiazole absorption) or 280 nm (pyridine π→π* transitions) ensures sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.